molecular formula C16H20N2 B1400668 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine CAS No. 1192165-48-2

3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine

Cat. No.: B1400668
CAS No.: 1192165-48-2
M. Wt: 240.34 g/mol
InChI Key: FIZGVQQQYIVOLD-UHFFFAOYSA-N
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Description

The compound “3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine” is a type of heterocyclic compound. It is mentioned in a patent for the treatment of hearing loss . The compositions for regeneration of inner cells and for treating hearing loss comprise at least one modulator of mechanistic target of rapamycin (mTOR) sufficient to induce reprogramming proliferation and regeneration of inner ear cells .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Furopyridine III, namely 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, was synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile in two steps .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, Furopyridine III exhibits fluorescent properties .

Scientific Research Applications

Photoluminescence Properties

A study by Wang et al. (2013) explored the synthesis and photoluminescence properties of rhenium(I) complexes based on terpyridine derivatives, including compounds related to 3-Amino-6-(4-tert-butylphenyl)-5-methylpyridine. These complexes exhibited strong dπ (Re) → π* (diimine) MLCT character and a red shift in luminescence spectra, indicating potential applications in photoluminescence (Wang et al., 2013).

Synthesis from L-Aspartic Acid

Yoshida et al. (1996) described a large-scale synthesis method for a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from L-aspartic acid. This method involved a series of reactions starting from aspartic acid, indicating the compound's potential in large-scale synthetic applications (Yoshida et al., 1996).

Fluorescent Pyridines

Matsui et al. (1992) synthesized 4,6-disubstituted-3-cyano-2-methylpyridines, which showed intense fluorescence in the 400–552 nm region. This study highlights the use of compounds structurally similar to this compound in developing highly fluorescent materials (Matsui et al., 1992).

Complex Synthesis

Baš et al. (2001) investigated the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the chemical versatility of compounds related to this compound. This research suggests potential applications in complex molecule synthesis (Baš et al., 2001).

Oxo-centered Carbonyl-triruthenium Clusters

Moreira et al. (2016) explored the synthesis of oxo-centered carbonyl-triruthenium complexes, incorporating ligands like 4-tert-butylpyridine, which is structurally similar to this compound. Their research could have implications for developing new metal-organic frameworks or catalytic systems (Moreira et al., 2016).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidines as ligands for the histamine H4 receptor, showcasing the pharmaceutical potential of compounds structurally related to this compound (Altenbach et al., 2008).

Photochemical and Thermal Synthesis of Polypyridine Ruthenium(II) Complexes

Bonnet et al. (2003) described the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, demonstrating the application of pyridine derivatives in coordination chemistry and potentially in photochemical processes (Bonnet et al., 2003).

Renin Inhibitory Peptides

Thaisrivongs et al. (1987) discussed the synthesis of α,α-Difluoro-beta-aminodeoxystatine-containing peptides, showcasing the role of structurally similar compounds in developing enzyme inhibitors (Thaisrivongs et al., 1987).

Unnatural Amino Acid Synthesis

Ypsilantis et al. (2023) reported on the synthesis of a novel unnatural amino acid derived from a modification of terpyridine, highlighting the potential of similar compounds in the development of novel amino acids for biochemical applications (Ypsilantis et al., 2023).

Mechanism of Action

The mechanism of action of similar compounds involves the modulation of mechanistic target of rapamycin (mTOR) sufficient to induce reprogramming proliferation and regeneration of inner ear cells .

Future Directions

The future directions of research on similar compounds could involve further exploration of their biological and pharmacological activities. Many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of biological and pharmacological activities . Therefore, these compounds could be further investigated for their potential applications in various fields such as biology, medicine, and more .

Properties

IUPAC Name

6-(4-tert-butylphenyl)-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11-9-14(17)10-18-15(11)12-5-7-13(8-6-12)16(2,3)4/h5-10H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZGVQQQYIVOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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